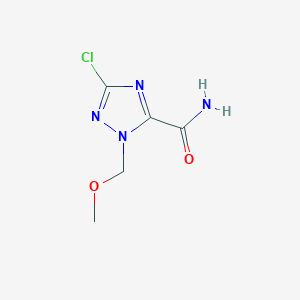
3-氯-1-(甲氧基甲基)-1H-1,2,4-三唑-5-甲酰胺
描述
3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a useful research compound. Its molecular formula is C5H7ClN4O2 and its molecular weight is 190.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤活性
三嗪类衍生物,包括3-氯-1-(甲氧基甲基)-1H-1,2,4-三唑-5-甲酰胺的核心结构,与抗肿瘤特性有关。它们被用于临床上治疗各种癌症,包括肺癌、乳腺癌和卵巢癌。 三嗪环上的特定修饰会导致生物活性发生显着差异,使其成为开发新型抗癌药物的宝贵支架 .
芳香化酶抑制
一些三嗪化合物已被发现具有芳香化酶抑制活性。芳香化酶是一种将雄激素转化为雌激素的酶,其抑制剂被用于治疗雌激素依赖性癌症。 三嗪结构为设计新型抑制剂提供了基础,这些抑制剂可能更有效或副作用更少 .
抗菌特性
三嗪环系统已被探索用于抗菌治疗。 具有这种结构的化合物已被测试对各种细菌和真菌病原体,显示出作为开发新型抗菌剂的起点的前景 .
代谢性疾病的酶抑制
参与代谢途径的酶可以被三嗪衍生物靶向用于治疗代谢性疾病。 通过抑制特定酶,这些化合物可以调节代谢过程,这可能对糖尿病和肥胖症等疾病有益 .
化学合成和材料科学
除了生物医学应用外,3-氯-1-(甲氧基甲基)-1H-1,2,4-三唑-5-甲酰胺还可以在化学合成中用作构建复杂分子的构建块。 其反应位点使其成为合成聚合物或其他材料的通用试剂,这些材料在电子、涂料和其他材料科学领域具有潜在应用 .
生物活性
3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. Its structure contributes to its interaction with biological systems, making it a subject of interest in medicinal chemistry.
- Chemical Formula : C6H8ClN3O3
- Molecular Weight : 189.60 g/mol
- CAS Number : 815588-93-3
- InChI Key : RALLMKCACFMPNR-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide exhibits potent antimicrobial properties against various bacterial strains. A study assessed its efficacy against both Gram-positive and Gram-negative bacteria, revealing significant inhibition of bacterial growth. The compound's mechanism is hypothesized to involve disruption of cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS). This reduction suggests potential applications in treating inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 100 | 40 | 60% |
| IL-6 | 200 | 80 | 60% |
Structure-Activity Relationship (SAR)
The biological activity of 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide can be attributed to its unique structural features. The presence of the triazole ring is critical for its interaction with biological targets. Modifications in the side chains can enhance or diminish its efficacy. For instance, derivatives with additional functional groups have shown varied biological activities, indicating that subtle changes in structure can lead to significant differences in pharmacological effects.
Study on Antimicrobial Efficacy
In a recent study, the antimicrobial efficacy of various triazole derivatives including 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide was tested against common pathogens. The results showed that this compound had comparable efficacy to standard antibiotics, making it a promising candidate for further development.
Evaluation of Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound in a model of acute inflammation induced by LPS in mice. The results indicated that treatment with the compound significantly reduced edema and inflammatory cell infiltration compared to control groups, suggesting its potential as an anti-inflammatory agent.
属性
IUPAC Name |
5-chloro-2-(methoxymethyl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O2/c1-12-2-10-4(3(7)11)8-5(6)9-10/h2H2,1H3,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKONRECKVKXBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















